molecular formula C7H14N2O B3387310 3-Ethyl-1,4-diazepan-2-one CAS No. 808737-30-6

3-Ethyl-1,4-diazepan-2-one

Cat. No.: B3387310
CAS No.: 808737-30-6
M. Wt: 142.2 g/mol
InChI Key: SGCXXMVKFMVWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1,4-diazepan-2-one is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol It belongs to the class of diazepanones, which are characterized by a seven-membered ring containing two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diketone or ketoester, followed by cyclization to form the diazepanone ring . The reaction conditions often require the use of a base, such as sodium hydroxide, and may be carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which allow for efficient and scalable synthesis. These methods can optimize reaction conditions, such as temperature and pressure, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1,4-diazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrogen atoms in the diazepanone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

3-Ethyl-1,4-diazepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to sedative or anxiolytic effects .

Comparison with Similar Compounds

    Diazepam: A well-known benzodiazepine with similar structural features but different pharmacological properties.

    Oxazepam: Another benzodiazepine with a hydroxyl group at the 3-position.

    Lorazepam: Similar to oxazepam but with a chloro substituent at the 2-position.

Uniqueness: 3-Ethyl-1,4-diazepan-2-one is unique due to its specific substitution pattern and the presence of an ethyl group at the 3-position. This structural feature may confer distinct pharmacological properties compared to other diazepanones .

Properties

IUPAC Name

3-ethyl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-6-7(10)9-5-3-4-8-6/h6,8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCXXMVKFMVWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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